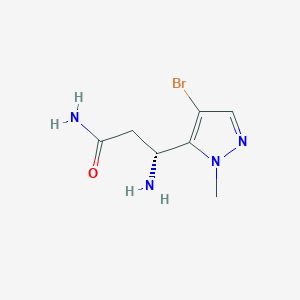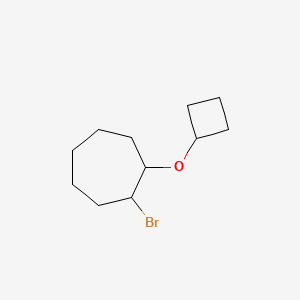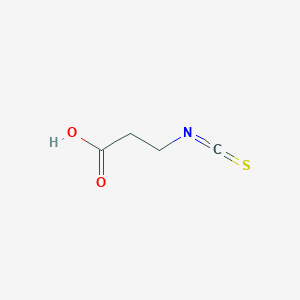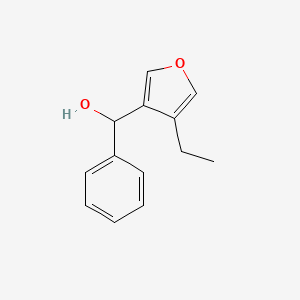
(4-Ethylfuran-3-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylfuran-3-yl)(phenyl)methanol is an organic compound with the molecular formula C13H14O2 It is characterized by the presence of a furan ring substituted with an ethyl group at the 4-position and a phenylmethanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylfuran-3-yl)(phenyl)methanol typically involves the reaction of 4-ethylfuran with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, where the furan ring acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack and promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylfuran-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of (4-Ethylfuran-3-yl)(phenyl)ketone or (4-Ethylfuran-3-yl)(phenyl)aldehyde.
Reduction: Formation of (4-Ethylfuran-3-yl)(phenyl)methane.
Substitution: Formation of substituted derivatives of this compound.
Scientific Research Applications
(4-Ethylfuran-3-yl)(phenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethylfuran-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylfuran-3-yl)(phenyl)methanol
- (4-Propylfuran-3-yl)(phenyl)methanol
- (4-Butylfuran-3-yl)(phenyl)methanol
Uniqueness
(4-Ethylfuran-3-yl)(phenyl)methanol is unique due to the presence of the ethyl group at the 4-position of the furan ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl substituents, this compound may exhibit distinct properties and applications.
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(4-ethylfuran-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14O2/c1-2-10-8-15-9-12(10)13(14)11-6-4-3-5-7-11/h3-9,13-14H,2H2,1H3 |
InChI Key |
GVVXQFGVRDLKRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride](/img/structure/B13086591.png)
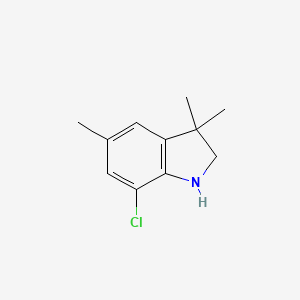
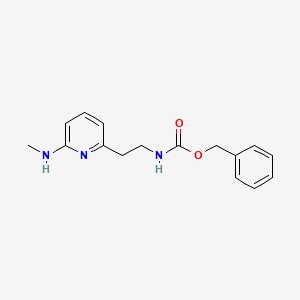


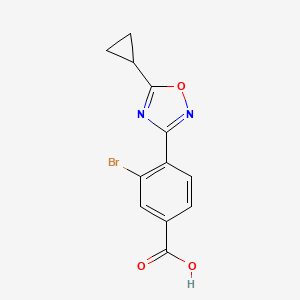
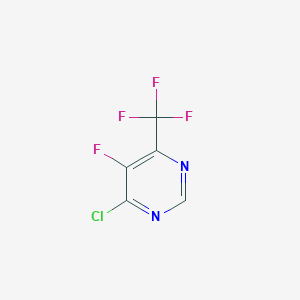

![1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13086621.png)
![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B13086625.png)

